Bismuth 2-ethylhexanoate
Description
Historical Development and Significance of Bismuth Carboxylates
The study of organobismuth chemistry dates back to 1850 with the synthesis of triethylbismuth. wikipedia.org However, it was the discovery of the more stable triphenylbismuth (B1683265) in 1887 that spurred further research into these compounds. bohrium.com Bismuth carboxylates, a subgroup of organobismuth compounds, have been utilized for their therapeutic properties for centuries, with bismuth subsalicylate being a well-known example. wikipedia.orgmdpi.com The development of various bismuth carboxylates has been driven by the need for effective and less toxic alternatives to traditional heavy metal compounds in various applications. tib-chemicals.com
The significance of bismuth carboxylates lies in their diverse applications, ranging from medicine to materials science. mdpi.comresearchgate.net Their low toxicity compared to other heavy metals like lead and tin makes them attractive for use in consumer and industrial products. durachem.com
Overview of Organobismuth Compounds in Catalysis and Materials Science
Organobismuth compounds are versatile in both catalysis and materials science due to the unique properties of the bismuth atom. researchgate.net Bismuth's ability to exist in different oxidation states, primarily Bi(III) and Bi(V), allows for its participation in a variety of chemical transformations. wikipedia.orgbohrium.com
In Catalysis:
Organobismuth compounds, including bismuth 2-ethylhexanoate (B8288628), serve as catalysts in a range of reactions. smolecule.com They are particularly noted for their use in polyurethane production, where they act as an alternative to more toxic tin-based catalysts. tib-chemicals.comdurachem.com The catalytic activity of bismuth compounds is attributed to their ability to act as Lewis acids and facilitate redox processes. bohrium.comsmolecule.com They are employed in polymerization reactions, such as for polyurethanes and polyesters. bdmaee.netnih.gov
In Materials Science:
The applications of organobismuth compounds in materials science are broad. They are used in the formulation of coatings and pigments, enhancing durability and corrosion resistance. ontosight.ai Bismuth 2-ethylhexanoate, for instance, is used as a precursor in the synthesis of bismuth-based oxide thin films and nanocrystals for electronic and optoelectronic applications. nii.ac.jprsc.org The heavy atom effect of bismuth also makes organobismuth compounds promising for the development of phosphorescent materials. researchgate.net
Current Research Trajectories and Knowledge Gaps concerning this compound
Current research on this compound is focused on expanding its applications and understanding its reaction mechanisms. One area of investigation is its use as a non-toxic catalyst for the ring-opening polymerization of lactones to produce biodegradable polyesters for biomedical applications. nih.gov Studies are also exploring its role in creating novel materials, such as bismuth molybdate (B1676688) nanocrystals for catalytic oxidation and bismuth-based thin films for electronic devices. nii.ac.jprsc.org
Despite the growing interest, there are still knowledge gaps. The precise reaction mechanism of this compound in many catalytic processes is not fully understood. cymitquimica.com While its low toxicity is a significant advantage, more extensive research is needed to fully assess its long-term environmental impact. bdmaee.net Furthermore, the full potential of this compound in areas like organic synthesis and the creation of advanced functional materials remains an active area of exploration. nih.gov
| Property | Value |
| Synonyms | Bismuth octoate, 2-ethylhexanoic acid bismuth salt, Bismuth tris(2-ethylhexanoate) |
| Molecular Formula | C24H45BiO6 |
| Molecular Weight | 638.61 g/mol |
| Appearance | Pale yellow to brown viscous liquid |
| Solubility | Insoluble in water |
| CAS Number | 67874-71-9 |
Table 1: Chemical and Physical Properties of this compound americanelements.comthermofisher.comcymitquimica.com
| Application Area | Specific Use |
| Catalysis | Polyurethane foam and coatings synthesis, Polymerization reactions |
| Materials Science | Precursor for bismuth oxide thin films, Component in pigments and coatings |
| Industrial | Lubricant, Dessicant |
Table 2: Key Applications of this compound americanelements.comchemicalbook.comnii.ac.jp
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bismuth;2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMHJBONQMZPBW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45BiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890950 | |
| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |
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CAS No. |
67874-71-9, 71010-77-0, 72877-97-5 | |
| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071010770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexanoic acid, bismuth salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.344 | |
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| Record name | 2-ethylhexanoic acid, bismuth salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Bismuth 2 Ethylhexanoate
Direct Synthesis Routes from Bismuth Precursors
Direct synthesis methods are common for producing Bismuth 2-ethylhexanoate (B8288628) and typically involve the reaction of a bismuth-containing compound with 2-ethylhexanoic acid or its salt.
A prevalent method for synthesizing Bismuth 2-ethylhexanoate is the direct reaction of bismuth oxide (Bi₂O₃) or bismuth hydroxide (B78521) with 2-ethylhexanoic acid. ontosight.aiatamanchemicals.com This acid-base neutralization reaction yields the bismuth salt and water. The reaction is typically performed under controlled temperature conditions to drive the reaction to completion and remove the water byproduct. ontosight.aigoogle.com While direct fusion of oxides or hydroxides with the carboxylic acid is a known method, it can sometimes result in products contaminated with unreacted starting materials. google.com
Ligand exchange, or metathesis, provides another versatile route to this compound. shepchem.comresearchgate.net This method involves reacting a bismuth salt, such as bismuth nitrate (B79036) or bismuth acetate, with a salt of 2-ethylhexanoic acid, like ammonium (B1175870) 2-ethylhexanoate. researchgate.netnasa.govnasa.gov For instance, bismuth nitrate dissolved in dilute nitric acid can be reacted with an aqueous solution of ammonium 2-ethylhexanoate, leading to the precipitation of this compound. nasa.govnasa.gov This approach is advantageous as the reaction can often be carried out in aqueous media at ambient temperatures. shepchem.com The choice of the starting bismuth salt and the 2-ethylhexanoate salt can influence the reaction rate and the purity of the final product. The ligand exchange reaction can also be performed between a metal halide and an alkanoic acid, which necessitates the use of a base like triethylamine (B128534) to neutralize the hydrogen chloride formed. researchgate.net
A summary of direct synthesis precursors is provided in the table below.
| Precursor Type | Specific Precursor | Reactant |
| Bismuth Oxide | Bismuth(III) Oxide (Bi₂O₃) | 2-Ethylhexanoic Acid |
| Bismuth Hydroxide | Bismuth(III) Hydroxide | 2-Ethylhexanoic Acid |
| Bismuth Salt | Bismuth(III) Nitrate (Bi(NO₃)₃) | Ammonium 2-ethylhexanoate |
| Bismuth Salt | Bismuth(III) Acetate | 2-Ethylhexanoic Acid |
Electrochemical Synthesis Approaches
Electrochemical synthesis offers a high-purity alternative for producing this compound. atamanchemicals.comsmolecule.com This method involves the electrolysis of a solution containing 2-ethylhexanoic acid and an electroconductive additive, using a bismuth metal anode. google.comgoogle.com As electric current passes through the solution, the bismuth anode dissolves, and the bismuth cations react with the 2-ethylhexanoate anions in the solution to form the desired product. google.com
A key advantage of this method is the ability to achieve high product purity and yield. atamanchemicals.comgoogle.com The process typically utilizes an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments. google.com The anolyte contains 2-ethylhexanoic acid, an electroconductive additive (such as an ammonium or alkali metal salt of 2-ethylhexanoic acid), and a solvent like a low-weight aliphatic alcohol (e.g., methanol). google.com The bismuth metal serves as the sacrificial anode. google.com This method avoids contamination from unreacted precursors often associated with direct synthesis routes. google.com
Influence of Reaction Conditions on Synthetic Yield and Purity
The efficiency and quality of this compound synthesis are significantly impacted by various reaction parameters, including the choice of solvent, temperature, and pressure.
The solvent plays a crucial role in both direct and electrochemical synthesis methods. In direct synthesis, solvents like xylene or mineral spirits can be used for the reaction and subsequent extraction of the product. atamanchemicals.comsmolecule.com For electrochemical synthesis, low-weight aliphatic alcohols such as methanol (B129727) are preferred solvents. google.com The solvent's ability to dissolve the reactants and precipitate the product is a key consideration. google.com In some procedures, the product is isolated from reaction mixtures using organic solvents. atamanchemicals.com For certain applications, this compound is supplied as a solution in solvents like xylene or mineral spirits. cymitquimica.com
Temperature is a critical parameter that influences reaction rates and product characteristics. In the synthesis of bismuth-based oxide thin films from this compound, the deposition temperature is crucial; lower temperatures can lead to amorphous films, while higher temperatures can cause particle aggregation. nii.ac.jp For the electrochemical synthesis of metal 2-ethylhexanoates, a temperature range of 55-65°C is considered optimal for achieving a good reaction rate without causing thermal degradation of the product. google.com The entire process is preferably conducted at temperatures below 80°C to prevent thermal damage. google.com After precipitation, desolvation of the product is often carried out by heating under a mild vacuum at temperatures below 100°C. google.com
The table below summarizes the conditions for a specific electrochemical synthesis of this compound. google.com
| Parameter | Condition |
| Anolyte Composition | 10 ml 2-ethylhexanoic acid, 1.6 g ammonium 2-ethylhexanoate, 90 ml methanol |
| Catholyte Composition | 3 ml 2-ethylhexanoic acid, 0.5 g ammonium 2-ethylhexanoate, 27 ml methanol |
| Anode | Bismuth plate (10 cm² surface area) |
| Temperature | 50-55°C |
| Yield | 14.2 g (89.31% efficiency) |
Purification and Isolation Methodologies for Research-Grade Purity
Achieving research-grade purity of this compound is crucial for its application in areas such as microelectronics and catalysis. google.com Several methodologies are employed to purify and isolate the compound, often tailored to the synthetic route used.
A key advantage of the electrochemical synthesis method is the simplified purification process. google.com Often, a simple solvent wash or recrystallization is sufficient to obtain a product with purity exceeding that of commercially available research-grade materials produced by other means. google.com
Recrystallization
Recrystallization is a common and effective technique for purifying solid this compound. The crude product obtained from synthesis is dissolved in a suitable hot solvent, and then the solution is cooled slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
In one documented procedure following electrochemical synthesis, the anolyte containing the product was cooled to 0-2°C to precipitate crystals. google.com These crystals were then isolated by filtration and recrystallized from methanol. google.com
Solvent Washing and Extraction
For products that are liquids or viscous oils at room temperature, purification can be achieved by washing with a solvent in which the impurities are soluble but the product is not. The choice of solvent is critical and depends on the nature of the impurities.
Solvent extraction is also utilized, particularly in metathesis reactions. smolecule.com In this technique, the reaction mixture is treated with an organic solvent, such as xylene or mineral spirits, in which the this compound is soluble. smolecule.com The organic layer containing the product is then separated from the aqueous layer containing the impurities. The solvent can then be removed, typically by distillation or evaporation, to yield the purified product.
Desolvation
Following purification steps that involve solvents, it is essential to remove any residual solvent to obtain the pure compound. This process is known as desolvation. A common method involves mild heating, typically to temperatures below 100°C (and often below 80°C), under a mild vacuum. google.com For example, after recrystallization from methanol, the isolated crystals can be dried in a vacuum oven at a temperature ranging from 50-60°C for several hours to remove the solvent completely. google.com
The table below summarizes the key purification and isolation techniques for achieving research-grade this compound.
| Methodology | Description | Typical Solvents | Key Parameters | Reference |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Methanol | Cooling to 0-2°C | google.com |
| Solvent Washing | Washing the precipitate with a solvent to remove soluble impurities. | Aliphatic alcohols | - | google.com |
| Solvent Extraction | Separating the product from a reaction mixture by dissolving it in an immiscible organic solvent. | Xylene, Mineral spirits | - | smolecule.com |
| Desolvation | Removing residual solvent from the purified product. | - | Mild heating (50-60°C) under vacuum | google.com |
Catalytic Applications of Bismuth 2 Ethylhexanoate
General Principles of Bismuth-Catalyzed Reactions
Bismuth compounds, in general, exhibit catalytic activity primarily through their Lewis acidic nature. utrgv.edu The bismuth center, with its vacant p-orbitals, can coordinate with electronegative atoms, thereby activating substrates for subsequent reactions. utrgv.edu In the context of catalysis, Bi(III) compounds are the most common and are typically considered non-redox active, functioning as soft Lewis acids. nih.gov This Lewis acidity facilitates reactions such as carbonyl and diene activation. nih.gov
The catalytic utility of bismuth compounds stems from their ability to generate mineral acids in the reaction medium or to coordinate with heteroatoms. utrgv.edu The large size of the bismuth atom results in relatively weak bonds with anions, which can lead to the generation of acids under specific conditions. utrgv.edu This dual functionality, acting as both a Lewis acid and a potential Brønsted acid source, contributes to the broad scope of bismuth-catalyzed reactions. utrgv.edu
Recent research has also begun to explore the redox-active nature of bismuth, with catalytic cycles involving Bi(I)/Bi(III) and Bi(III)/Bi(V) redox couples. nih.govresearchgate.net These emerging areas expand the catalytic potential of bismuth beyond traditional Lewis acid catalysis. nih.gov
Polymerization Catalysis
Bismuth 2-ethylhexanoate (B8288628) has proven to be an effective catalyst in the synthesis of various polymers, offering a less toxic alternative to commonly used tin-based catalysts. nih.govresearchgate.net Its applications span across different types of polymerization reactions, including ring-opening polymerization and the synthesis of polyurethanes and polyesters. nih.govchemicalbook.com
Bismuth 2-ethylhexanoate is a highly effective catalyst for the ring-opening polymerization (ROP) of cyclic esters and lactones, such as ε-caprolactone, L-lactide, and glycolide (B1360168). nih.gov This method is a primary route for producing biodegradable aliphatic polyesters, which have significant applications in the biomedical and pharmaceutical fields. nih.gov The use of bismuth catalysts is particularly advantageous in these areas due to their low toxicity. nih.gov
Studies have shown that this compound can be used in conjunction with a co-initiator, such as polyethylene (B3416737) glycol (PEG), to produce linear polyesters with hydroxyl end-groups. nih.gov The polymerization process can be carried out in bulk, eliminating the need for solvents and thus offering a greener synthetic route. nih.gov The catalytic system is noted for its high efficiency and the ability to produce polymers with controlled structures. nih.gov
The ring-opening polymerization initiated by this compound, often in the presence of an alcohol co-initiator, is generally believed to proceed via a coordination-insertion mechanism. researchgate.net In this mechanism, the alcohol co-initiator reacts with the bismuth catalyst to form a bismuth alkoxide species. nih.gov This alkoxide then acts as the nucleophile, attacking the carbonyl group of the cyclic ester monomer. nih.govresearchgate.net
The coordination of the monomer to the bismuth center facilitates the nucleophilic attack, leading to the opening of the cyclic ester ring and its insertion into the bismuth-oxygen (B8504807) bond. nih.govresearchgate.net The process then continues with the propagation of the polymer chain through the sequential coordination and insertion of more monomer units. This mechanism allows for the formation of polyesters with defined end-groups, as determined by the co-initiator used. nih.gov
A proposed mechanism for the ROP of L-lactide catalyzed by bismuth subsalicylate (a related bismuth compound) in the presence of a diol initiator involves the formation of a Bi-OROH active species which then acts as a nucleophile. nih.gov This provides a model for understanding the initiation step in similar bismuth-catalyzed ROP reactions.
The use of this compound as a catalyst allows for significant control over the resulting polymer's architecture and molecular weight. nih.gov The molecular weight of the synthesized polymers can be effectively controlled by adjusting the molar ratio of the monomer to the co-initiator. nih.gov This allows for the production of polymers "tailor-made" for specific applications. researchgate.net
Furthermore, the structure of the copolymers can be influenced by the reaction conditions, such as temperature. nih.gov Higher temperatures can lead to more random copolymers due to transesterification reactions, which redistribute the comonomer units along the polymer chain. nih.gov This ability to control the microstructure of the polymer is crucial for tuning its physical and mechanical properties. The choice of catalyst and polymerization parameters are key factors in determining the final polymer structure. nih.gov
The table below summarizes the effect of reaction conditions on the polymerization of various monomers using a this compound catalytic system.
| Monomers | Co-initiator | Temperature (°C) | Reaction Time (h) | Resulting Polymer |
| L-lactide (L-LA), ε-caprolactone (CL) | Polyethylene glycol (PEG200) | 130 | 24 | Poly(l-lactide-co-ε-caprolactone) (PLACL) |
| ε-caprolactone (CL), glycolide (Gly) | Polyethylene glycol (PEG200) | 130 | 24 | Poly(ε-caprolactone-co-glycolide) (PCLGA) |
| L-lactide (L-LA) | Polyethylene glycol (PEG200) | 110 | 24 | Poly(l-lactide) (PLA) |
This table is based on data from a study on the synthesis of biomedical polyesters. nih.gov
This compound is a recognized catalyst for the synthesis of polyurethanes and polyesters. chemicalbook.comchemdad.com In polyurethane production, it serves as an alternative to traditional tin-based catalysts, which are facing increasing regulatory scrutiny due to their toxicity. researchgate.netbdmaee.net For polyester (B1180765) synthesis, it is effective in polycondensation reactions. rug.nl
The catalytic activity of this compound in these applications is attributed to its ability to accelerate the formation of urethane (B1682113) and ester linkages. bdmaee.netacs.org It is particularly noted for its high catalytic activity and good selectivity, although its sensitivity to moisture can be a challenge. google.comgoogle.com
In the formation of polyurethanes, this compound catalyzes the reaction between an isocyanate and a polyol. bdmaee.netgoogle.com This reaction, known as the urethanization reaction, is the fundamental step in the synthesis of polyurethane materials. google.comgoogle.com Bismuth catalysts are known to have high catalytic activity for this reaction, promoting rapid curing of the polyurethane composition. google.com
One of the key advantages of using bismuth catalysts in polyurethane synthesis is their selectivity. They effectively catalyze the hydroxyl/isocyanate reaction, which is crucial for the formation of the polymer backbone, while minimizing side reactions such as the reaction of isocyanates with water. google.comreaxis.com This selectivity helps to prevent the formation of bubbles and ensures the curing of the material into a high-strength product. google.comgoogle.com
The catalytic mechanism involves the coordination of the bismuth catalyst with the reactants, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate group. bdmaee.net While highly active, bismuth carboxylates like this compound can be sensitive to hydrolysis, which can lead to deactivation. google.com Research has focused on stabilizing these catalysts, for instance, by using specific ligands. google.com
The table below presents a comparison of properties of polyurethane compositions using different catalysts.
| Catalyst | Appearance of Mixture | Skin Formation Time (Fresh) | Skin Formation Time (Stored) | Curing |
| Bismuth-containing catalyst (Invention) | Clear, homogeneous | Short | Short | Bubble-free, high strength |
| Amine catalysts | - | - | - | Prone to bubble formation |
| Tin catalysts | - | - | - | Prone to bubble formation |
This table is based on data from a patent describing a stabilized bismuth-containing catalyst. google.com
Polyurethane and Polyester Synthesis
Transesterification and Esterification Reactions for Polymer Synthesis
This compound is an effective catalyst for transesterification and esterification reactions, which are fundamental to the synthesis of various polymers. It is particularly noted for its use in the ring-opening polymerization (ROP) of cyclic esters like l-lactide (L-LA), ε-caprolactone (CL), and glycolide (Gly). nih.govnih.gov This method is a key route to producing biodegradable aliphatic polyesters with applications in the medical and pharmaceutical fields. nih.govnih.gov
In the synthesis of polyesters, this compound, often in conjunction with a co-initiator such as polyethylene glycol (PEG), facilitates the formation of linear polyesters with controlled molecular weights. nih.gov The catalytic system promotes transesterification, leading to copolymers with a random distribution of comonomer units along the polymer chain. nih.govnih.govresearchgate.net This random distribution can influence the thermal properties of the resulting polymer, often leading to an amorphous nature. nih.govresearchgate.net
Research has shown that bismuth-based catalysts, including this compound, are effective for the ROP of cyclic esters, with complete monomer conversion achievable under optimized conditions. nih.gov For instance, in the copolymerization of L-LA and CL, a preferential ring opening of L-LA is observed. nih.gov While this compound is an effective transesterification catalyst, some studies suggest it is less efficient than other catalysts like tin(II) 2-ethylhexanoate (SnOct₂). acs.org
Table 1: Research Findings on this compound in Polymer Synthesis
| Polymer System | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Poly(l-lactide-co-ε-caprolactone) (PLACL), Poly(ε-caprolactone-co-glycolide) (PCLGA) | PEG200-BiOct₃ | Achieved random copolymer distribution through transesterification. nih.govnih.gov | nih.govnih.gov |
| ε-caprolactone (εCL) and l-lactide (LLA) Copolymers | Bismuth(III) hexanoate (B1226103) (BiHex₃) | Resulted in amorphous copolyesters with a perfectly random sequence. acs.org | acs.org |
| Fatty-acid-derived ester-urethane macromonomers | Bismuth tris(2-ethylhexanoate) | A viable, less-toxic alternative to organotin catalysts for synthesizing photocurable materials. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |
Curing and Crosslinking Catalysis in Polymer Systems
This compound serves as a crucial catalyst in the curing and crosslinking of various polymer systems, most notably in polyurethane formulations. bdmaee.netgoogle.comamericanelements.com It accelerates the reaction between isocyanates and polyols to form urethane linkages, a fundamental process in the curing of polyurethane foams, coatings, adhesives, and sealants. smolecule.combdmaee.net The catalytic action involves the coordination of the bismuth compound with the isocyanate group, which lowers the activation energy and enhances its reactivity towards hydroxyl groups. bdmaee.net
This catalytic activity is particularly valuable in the development of low-VOC (Volatile Organic Compound) polyurethane systems. bdmaee.net this compound has been shown to achieve cure rates comparable to or even faster than traditional tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL), while offering a more environmentally friendly profile. bdmaee.net For example, in a two-component polyurethane coating system, bismuth octoate achieved full cure in 24 hours at room temperature, whereas the tin-based catalyst required 48 hours. bdmaee.net
Furthermore, bismuth carboxylates, including this compound, are effective catalysts for coatings that utilize blocked isocyanates as crosslinking agents, especially at elevated temperatures required to de-block the isocyanate. google.com The catalyst promotes the formation of stronger crosslinks between polymer chains, leading to more rigid and durable materials with improved mechanical properties and resistance to oxidative degradation. bdmaee.net
Table 2: Curing Performance of this compound in a Coating Formulation
| Catalyst | Cure Temperature | Solvent Resistance (Methyl Ethyl Ketone double rubs) | Reference |
|---|---|---|---|
| None | 180°C | 10 | google.com |
| Dibutyltin dilaurate | 180°C | 63 | google.com |
| Bismuth tris(2-ethylhexanoate) | 180°C | 150 | google.com |
Organic Transformation Catalysis
Beyond polymerization, this compound is a versatile catalyst for a range of organic transformations. smolecule.com
Transesterification and Esterification Reactions (General Organic)
The catalytic utility of this compound in transesterification and esterification extends to general organic synthesis. smolecule.commasterorganicchemistry.com Transesterification involves the conversion of one ester to another by exchanging the alkoxy group, a reaction that can be catalyzed under acidic or basic conditions. masterorganicchemistry.com this compound, acting as a Lewis acid, can facilitate this transformation. smolecule.com
While specific research focusing solely on general organic transesterification with this compound is not extensively detailed in the provided results, its established role in polymer synthesis via transesterification suggests its applicability in broader organic synthesis contexts. nih.govacs.org The principles of nucleophilic addition-elimination under basic conditions or the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism under acidic conditions are fundamental to this process. masterorganicchemistry.com
Oxidation and Reduction Catalysis
Bismuth compounds can participate in oxidation-reduction reactions. nih.gov For instance, nanocrystalline bismuth molybdate (B1676688) phases, synthesized from Bi(III)- and Mo(VI)-2-ethylhexanoate precursors via flame spray pyrolysis, have demonstrated catalytic activity in the selective oxidation of propylene (B89431) to acrolein. nih.gov The resulting β-Bi₂Mo₂O₉ phase showed superior catalytic performance at industrially relevant temperatures. nih.gov While this example involves a derivative of this compound, it highlights the potential of bismuth-based catalysts in oxidation processes.
Condensation and Dehydration Reactions
This compound and related compounds can act as catalysts in condensation and dehydration reactions. For example, in the synthesis of 2-ethylhexanoic acid itself, one method involves the condensation and dehydration of butyraldehyde (B50154) to form 2-ethylhexenal as an intermediate. guidechem.com Furthermore, catalysts are employed to minimize side reactions like dehydration during certain polymerization processes. atamankimya.comatamankimya.com In the context of amine functionalization, Cu(II)-2-ethylhexanoate has been used as a catalyst in redox-A³-reactions, which involve the condensation of amines and aldehydes. nih.gov
C-C Coupling Reactions
While direct evidence for this compound as a primary catalyst in C-C coupling reactions is limited in the provided search results, related bismuth compounds are utilized in such transformations. For instance, arylboronic acids can undergo B-to-Bi transmetallation, and the resulting organobismuth compounds can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. acs.org Additionally, a photoelectrochemical system using a bismuth vanadate (B1173111) photoelectrode, prepared from this compound, has been developed for oxidative decarboxylation, a process with applications in C-X coupling reactions, leading to the formation of bibenzyl from phenylacetic acid. whiterose.ac.uk
Heterogeneous vs. Homogeneous Catalysis using this compound
This compound serves as a versatile compound in catalysis, functioning both as a homogeneous catalyst and as a precursor for heterogeneous catalysts. shepchem.comresearchgate.net The choice between a homogeneous and a heterogeneous catalytic system depends on various factors, including the specific reaction, desired selectivity, and the ease of catalyst separation and recovery. nessebarmedia.comuvic.ca
In homogeneous catalysis , this compound is typically dissolved in the reaction medium along with the reactants. nessebarmedia.com This ensures excellent contact between the catalyst and the reactants, often leading to high activity and selectivity under milder reaction conditions. nessebarmedia.comuvic.ca An example of its application in homogeneous catalysis is in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and l-lactide to produce polyesters. nih.govresearchgate.net In these systems, the bismuth compound acts as an initiator, and its solubility is crucial for controlling the polymerization process. shepchem.comnih.gov
Conversely, in heterogeneous catalysis , the catalyst exists in a different phase from the reactants, usually as a solid in a liquid or gas phase reaction. nessebarmedia.com This approach simplifies the separation of the catalyst from the product mixture, which is a significant advantage in industrial processes. nessebarmedia.com this compound is often used as a precursor to create heterogeneous catalysts. shepchem.comgoogle.com This typically involves the decomposition of the bismuth carboxylate to form bismuth oxide (Bi₂O₃) or bismuth nanoparticles, which are then deposited onto a solid support. google.comdoi.org These supported bismuth catalysts have been employed in various organic transformations. researchgate.netacs.orgresearchgate.net
A general comparison between the two catalytic modes is presented below:
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Form | Soluble metal complexes | Supported metals or metal oxides |
| Phase | Same as reactants (liquid/gas) | Different from reactants (solid) |
| Temperature | Generally lower | Often higher |
| Selectivity | Typically high | Can be lower |
| Product Separation | Often difficult and costly | Generally simple |
| Catalyst Recycling | Can be expensive | More straightforward |
| Heat Transfer | Efficient | Can be problematic |
Table 1: General Comparison of Homogeneous and Heterogeneous Catalysis. uvic.ca
Immobilization Techniques for Heterogeneous Catalysis
To utilize this compound in heterogeneous catalysis, it is typically immobilized on a solid support. This process enhances catalyst stability and facilitates its recovery and reuse. Several techniques are employed for this purpose, with the choice of support material being crucial for the final catalyst's performance.
Common support materials for bismuth catalysts include:
Silica (SiO₂) google.com
Alumina (Al₂O₃) doi.org
Chitosan (B1678972) bohrium.comresearchgate.net
Carbon Nanotubes researchgate.net
Nanoparticles acs.orgresearchgate.net
The immobilization of the bismuth species from this compound onto these supports can be achieved through various methods:
Impregnation: This is a widely used technique where the support material is treated with a solution of the catalyst precursor, in this case, this compound. doi.org The solvent is then evaporated, leaving the bismuth compound deposited on the support. A subsequent calcination (high-temperature treatment) step is often performed to decompose the this compound into bismuth oxide. google.com For example, Bi₂O₃/Al₂O₃ catalysts are prepared by impregnating γ-Al₂O₃ with a bismuth precursor solution, followed by drying and calcination. doi.org
Pyrolysis: This method involves the thermal decomposition of the bismuth precursor in an inert atmosphere to generate well-dispersed bismuth nanoparticles on a support. For instance, bismuth nanoparticles supported on activated carbon have been synthesized by the pyrolysis of a bismuth precursor. rsc.org
Co-precipitation: This technique involves the simultaneous precipitation of the catalyst and the support from a solution, leading to a highly dispersed catalytic material. bohrium.com
Grafting: This involves creating a covalent bond between the catalyst and the support material. For example, chitosan can be chemically modified to create chelating groups that can then coordinate with Bi(III) ions. bohrium.com
The table below summarizes some examples of supported bismuth catalysts derived from bismuth precursors and their applications.
| Catalyst | Support Material | Immobilization Method | Application | Reference |
| Bi₂O₃ | γ-Alumina | Impregnation and Calcination | Selective catalytic reduction of NO | doi.org |
| Bi | Chitosan | Coordination | Biginelli condensation | bohrium.com |
| Bi Nanoparticles | Chitosan | Trapping and Stabilization | Selective reduction of nitroaromatics | researchgate.net |
| BiOCl | Halloysite Nanotubes | Impregnation | Acetylene hydrochlorination | researchgate.net |
| Mo-Bi | Silica | Impregnation and Grafting | Propene oxidation | google.com |
Table 2: Examples of Immobilized Bismuth Catalysts and Their Applications.
Recovery and Reusability of this compound Catalysts
A key advantage of heterogeneous catalysts is their potential for recovery and reuse over multiple reaction cycles, which is crucial for developing sustainable and cost-effective chemical processes. mdpi.com For catalysts derived from this compound, the reusability is intrinsically linked to the stability of the immobilized bismuth species on the support.
Leaching, the process where the active metal species detaches from the support and enters the reaction mixture, is a primary concern that can lead to a decrease in catalytic activity over time. The strength of the interaction between the bismuth species and the support material plays a vital role in preventing leaching.
Several studies have demonstrated the successful recovery and reuse of supported bismuth catalysts. For instance, a bismuth catalyst supported on phosphonium-functionalized chitosan (CS@PIL@Bi) used for the Biginelli condensation reaction showed good recyclability. bohrium.com The heterogeneous nature of this catalyst allows for easy separation from the reaction mixture. bohrium.com Similarly, bismuth nanoparticles supported on chitosan for the reduction of nitroaromatic compounds could be recovered by simple filtration and reused for up to 12 cycles. researchgate.net
The reusability of a catalyst is often evaluated by monitoring the conversion or yield of the desired product over several consecutive runs. The data below illustrates the reusability of a chitosan-supported bismuth catalyst.
| Cycle | Conversion (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 90 |
| ... | ... |
| 12 | Still active |
Table 3: Illustrative Reusability of a Chitosan-Supported Bismuth Catalyst. (Data adapted from a study on a similar system researchgate.net)
The slight decrease in conversion over successive cycles can be attributed to minor leaching of the bismuth or physical loss of the catalyst during the recovery process. The development of robust immobilization techniques is therefore essential to minimize these losses and enhance the long-term performance of the catalyst.
Mechanistic Insights into Bismuth 2 Ethylhexanoate Reactivity
Proposed Catalytic Cycles and Active Species Identification
Bismuth 2-ethylhexanoate (B8288628) functions primarily as a versatile Lewis acid catalyst in a variety of organic transformations, including polymerization and esterification reactions. guidechem.comsmolecule.com Its catalytic efficacy is largely attributed to the nature of the bismuth(III) center and the lability of the bismuth-oxygen (B8504807) bonds associated with the 2-ethylhexanoate ligands. smolecule.com
In polymerization reactions, such as the curing of polyurethanes, the proposed mechanism involves the coordination of the bismuth catalyst to the reactants. For instance, in the reaction between isocyanates and polyols, Bismuth 2-ethylhexanoate is believed to activate the polyol by coordinating to an oxygen atom, making the hydroxyl proton more acidic and susceptible to attack by the isocyanate nitrogen. The active species is a bismuth-alkoxide intermediate formed through dynamic ligand exchange, a process critical for initiating and propagating the polymer chains. smolecule.com
For the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone, this compound has demonstrated high effectivity. nih.gov The catalytic cycle is thought to proceed via a coordination-insertion mechanism. The cycle initiates with the coordination of the cyclic monomer to the bismuth center. This is followed by the nucleophilic attack of an initiator (such as an alcohol) on the activated carbonyl carbon of the monomer, leading to the opening of the ring and the formation of a growing polymer chain that remains coordinated to the bismuth center.
While much of its utility stems from Lewis acid catalysis, the broader field of bismuth chemistry has seen the emergence of catalytic cycles involving redox changes between Bi(III) and Bi(V) states. nih.govacs.org These redox cycles enable unique organic transformations that are challenging for other metal catalysts. acs.org Although less commonly invoked for this compound in polymerization, the potential for such redox activity highlights the versatile nature of the bismuth center. The active species in these cycles are transient organobismuth(V) intermediates that facilitate bond formation through reductive elimination. acs.org
Role of the Bismuth Center in Reaction Mechanisms
The bismuth atom is the heart of the catalytic activity of this compound. Its role is multifaceted, defined by its electronic properties and coordination behavior. Traditionally, Bi(III) compounds are utilized as soft Lewis acids to activate substrates such as carbonyls. nih.govacs.org In this capacity, the bismuth center functions as an electron pair acceptor, forming complexes with substrates to facilitate nucleophilic attack and other transformations. smolecule.com
Beyond its role as a simple Lewis acid, the bismuth center possesses a rich redox chemistry, capable of cycling between Bi(III) and Bi(V) oxidation states. acs.org This ability allows it to participate in more complex catalytic cycles, including oxidative additions and reductive eliminations, which are foundational steps in many cross-coupling reactions. nih.gov The labile nature of bonds formed with the bismuth center, such as Bi-O and Bi-C, is crucial for its catalytic function, enabling facile substrate binding, transformation, and product release. nih.govacs.org
Influence of the 2-ethylhexanoate Ligand on Reactivity and Selectivity
The 2-ethylhexanoate ligands, while often considered spectator ions, play a crucial role in modulating the properties and performance of the bismuth catalyst. One of their primary functions is to confer solubility in nonpolar organic solvents, which is essential for homogeneous catalysis in many industrial applications like coatings and inks. cymitquimica.com
From a mechanistic standpoint, the carboxylate ligands are directly involved in the catalytic cycle. The bismuth-oxygen bonds are labile, allowing for dynamic ligand exchange with incoming substrates, such as alcohols or monomers. smolecule.com This exchange is a critical step for catalyst activation and initiation of polymerization. The dissociation of a 2-ethylhexanoate ligand opens a coordination site on the bismuth center, allowing the substrate to bind and become activated.
Kinetic Studies of this compound Catalyzed Reactions
Kinetic studies provide quantitative insight into the efficiency and mechanism of reactions catalyzed by this compound. In the ring-opening polymerization (ROP) of cyclic esters, this catalyst has been shown to be highly effective. For example, in the copolymerization of L-lactide (L-LA) and ε-caprolactone (CL), complete monomer conversion was achieved after 24 hours at 130 °C. nih.gov
The kinetics reveal significant differences in the reactivity of various monomers. During the polymerization of a mixture of L-LA and CL, L-LA polymerizes much faster. After 5 hours, L-LA conversion was nearly complete, whereas CL conversion had only reached 76%. nih.gov This preferential ring-opening suggests a higher affinity or faster insertion rate for lactide units compared to caprolactone units under these catalytic conditions. nih.gov
| Reaction Time (hours) | L-Lactide (L-LA) Conversion (%) | ε-Caprolactone (CL) Conversion (%) |
| 5 | ~100 | 76 |
| 7 | ~100 | 86 |
| 24 | ~100 | 100 |
This table presents the kinetic data for the copolymerization of L-lactide and ε-caprolactone catalyzed by this compound, showing monomer conversion over time. nih.gov
Further kinetic investigations using ¹H NMR spectroscopy have been employed to compare the catalytic activity of bismuth carboxylates with other industry-standard catalysts. shepchem.com In a model urethane (B1682113) reaction between phenylisocyanate and 1-octanol, studies conducted under pseudo-first-order conditions indicated that bismuth carboxylates exhibit reaction kinetics similar to those of tin and zinc catalysts. shepchem.com Such studies are crucial for understanding reaction mechanisms and for the rational design of more efficient catalytic systems.
In-situ Spectroscopic Monitoring of Reaction Progress
To gain a deeper understanding of catalytic mechanisms, it is essential to observe the reaction as it happens. In-situ spectroscopic techniques are powerful tools for real-time monitoring of changes in catalyst structure, reactant consumption, and the formation of transient intermediates. spectroscopyonline.comfrontiersin.org
For reactions catalyzed by bismuth carboxylates, proton nuclear magnetic resonance (¹H NMR) spectroscopy has been effectively used for in-situ monitoring. By tracking the disappearance of reactant signals and the appearance of product signals directly in the NMR tube, researchers can obtain detailed kinetic profiles. shepchem.com This method was successfully applied to follow the reaction between phenylisocyanate and 1-octanol, providing data to compare the kinetics of this compound with other catalysts. shepchem.com
Other advanced spectroscopic methods are also highly suited for studying bismuth-catalyzed reactions. In-situ Raman spectroscopy and X-ray Absorption Spectroscopy (XAS) have been used to investigate bismuth-based catalysts in other contexts, such as electrochemical CO₂ reduction. researchgate.netresearchgate.net These techniques can provide real-time information on the catalyst's surface structure, electronic state, and the identity of adsorbed intermediates during the reaction. researchgate.net Applying these powerful analytical tools to reactions catalyzed by this compound could reveal crucial details about the active species and the elementary steps of the catalytic cycle, leading to a more complete mechanistic picture. mdpi.com
Applications in Advanced Materials Science and Engineering
Enhancing Polymer Properties and Performance
As a metal carboxylate, bismuth 2-ethylhexanoate (B8288628) serves as a highly effective catalyst in various polymerization and curing reactions. It offers a less toxic alternative to conventional organotin catalysts, contributing to the development of more environmentally benign polymer systems with tailored properties.
Rheological Modification in Polymer Composites
Bismuth 2-ethylhexanoate is a key catalyst in the production of polyurethane (PU) systems, including foams, elastomers, and coatings. tib-chemicals.comgoogle.com Its primary function is to accelerate the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are fundamental to the formation of PU foams. ohans.com The catalytic activity of the bismuth compound allows for precise control over the polymerization kinetics. ohans.com
By selectively catalyzing the gelling reaction, formulators can better manage the foam's cell structure and density, leading to improved performance characteristics. ohans.com This control over the reaction rates and the resulting polymer network structure is crucial for modifying the rheological properties of the composite material during its formation and influencing the mechanical properties, such as stability, durability, and thermal insulation, of the final product. ohans.com While bismuth(III) tricarboxylates like this compound exhibit high catalytic activity, they can be sensitive to moisture, which may lead to deactivation during storage. google.com
Adhesion Promotion in Coatings and Adhesives
This compound, also known as bismuth octoate, is utilized as a versatile catalyst to enhance adhesion and surface quality in coatings, adhesives, and sealants. bdmaee.net Adhesion promoters are crucial additives that form a strong and durable bond between a coating and the substrate, ensuring long-term protection and aesthetic quality. specialchem.com These agents function by creating a "chemical bridge" at the interface, reacting with both the substrate surface and the polymer matrix of the coating or adhesive. sci-hub.sespecialchem.com
In systems such as polyurethanes, polyesters, and epoxy resins, this compound catalyzes the polymerization and curing processes. bdmaee.net This catalytic action accelerates the crosslinking reactions within the polymer matrix, particularly at the interface with the substrate. sci-hub.se The formation of a denser and more robust network of chemical bonds at this interface significantly improves the adhesive strength of the coating or adhesive, enhancing its resistance to weathering, chemicals, and mechanical stress. specialchem.compolymerinnovationblog.com Its high solubility in organic solvents facilitates its incorporation into a wide range of formulations. bdmaee.net
Flame Retardant Synergism in Polymeric Materials
In halogenated flame retardant systems, the synergistic mechanism involves the reaction of the bismuth compound with halogenated species released from the decomposing polymer. This reaction forms bismuth oxyhalides and bismuth trihalides. wipo.int These resulting bismuth compounds are volatile at combustion temperatures and act as radical scavengers in the gas phase, interrupting the exothermic processes of the fire and quenching the flame. nih.gov Research has shown that combining bismuth compounds like bismuth oxide or bismuth oxychloride with organobromine flame retardants in thermoplastic polymers can achieve a high level of flame retardancy (UL 94 V-0 rating) without the need for antimony trioxide. wipo.intgoogle.comcornell.edu
Precursor for Bismuth-Containing Advanced Materials
The organic nature and thermal decomposition properties of this compound make it an excellent precursor for the synthesis of various bismuth-containing inorganic materials. It can be readily dissolved in organic solvents and decomposes cleanly at elevated temperatures to form bismuth oxide or metallic bismuth, depending on the processing conditions.
Sol-Gel Synthesis of Bismuth Oxide Nanomaterials
The sol-gel method is a versatile wet-chemical technique used to produce nanomaterials with high purity and homogeneity at relatively low temperatures. researchgate.netajer.org The process typically involves the formation of a colloidal suspension (sol) that undergoes gelation to form a continuous network (gel). Subsequent drying and calcination of the gel yield the desired oxide nanoparticles. ajer.orgsemanticscholar.org
While many sol-gel syntheses of bismuth oxide (Bi₂O₃) nanoparticles utilize inorganic salts like bismuth nitrate (B79036), metal-organic precursors such as this compound are also suitable, particularly in non-aqueous systems. doaj.orgbrieflands.com In such a process, this compound is dissolved in an appropriate organic solvent. The addition of a controlled amount of water initiates hydrolysis and condensation reactions, where the bismuth carboxylate precursor converts into a network of Bi-O-Bi bonds, forming a gel. This gel is then dried and calcined at elevated temperatures (e.g., 500°C) to remove organic residues and crystallize the bismuth oxide nanoparticles. researchgate.netajer.org This method allows for excellent control over particle size, morphology, and the crystalline phase of the resulting Bi₂O₃. ajer.org
Table 1: General Parameters for Sol-Gel Synthesis of Bismuth Oxide
| Parameter | Description | Typical Values/Reagents |
|---|---|---|
| Bismuth Precursor | The source of bismuth for the oxide formation. | Bismuth Nitrate (aqueous), this compound (non-aqueous) |
| Solvent | Medium for dissolving the precursor and facilitating reaction. | Nitric Acid/Water, Organic Solvents (e.g., alcohols) |
| Gelling Agent | Often a chelating agent that helps form the gel network. | Citric Acid, Ethylene Glycol |
| Surfactant (Optional) | Used to prevent agglomeration of nanoparticles. | Polyethylene (B3416737) glycol (PEG) |
| Calcination Temp. | Temperature used to crystallize the final oxide product. | 400°C - 700°C |
Deposition of Bismuth Thin Films from this compound Precursors
This compound is an effective precursor for the deposition of high-quality bismuth oxide (Bi₂O₃) thin films using techniques like mist chemical vapor deposition (CVD). nii.ac.jpnih.gov Mist CVD is an atmospheric pressure technique where a mist of a precursor solution is carried by a gas to a heated substrate, where it decomposes to form a thin film. This method avoids the need for high vacuum and allows for precise control over film thickness and morphology. mdpi.compreprints.org
In a typical process, a solution of this compound in a solvent like N,N-dimethylformamide (DMF) is atomized to create a fine mist. nii.ac.jpnih.gov This mist is then transported to a heated substrate (e.g., silicon, ITO-coated glass) using a carrier gas like nitrogen. The precursor decomposes on the hot surface, leading to the growth of a Bi₂O₃ thin film. nii.ac.jp Research has shown that this method can be used to synthesize specific crystalline phases, such as the metastable β-Bi₂O₃, which has promising properties for photoelectrochemical applications. nii.ac.jpnih.gov The deposition temperature is a critical parameter, with optimal growth of β-Bi₂O₃ films occurring between 350°C and 400°C. nii.ac.jpnih.gov Temperatures that are too low may result in amorphous films, while excessively high temperatures can lead to the formation of aggregated particles instead of a smooth film. nii.ac.jp
Table 2: Research Findings on Mist CVD of β-Bi₂O₃ Thin Films Using this compound Precursor
| Study Focus | Substrate | Deposition Temperature | Key Findings |
|---|---|---|---|
| Epitaxial Thin Films | α-Al₂O₃, YSZ | 350°C | Successful synthesis of β-Bi₂O₃ (201) epitaxial thin films with optically flat surfaces. Post-annealing improved crystallinity. nii.ac.jp |
Table of Compounds
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| 2-butoxyethanol | C₆H₁₄O₂ |
| Antimony trioxide | Sb₂O₃ |
| This compound | C₂₄H₄₅BiO₆ |
| Bismuth neodecanoate | C₃₀H₅₇BiO₆ |
| Bismuth nitrate | Bi(NO₃)₃ |
| Bismuth octoate | C₂₄H₄₅BiO₆ |
| Bismuth oxide | Bi₂O₃ |
| Bismuth oxybromide | BiOBr |
| Bismuth oxychloride | BiOCl |
| Bismuth oxyfluoride | BiOF |
| Bismuth oxyiodide | BiOI |
| Bismuth oxynitrate | BiONO₃ |
| Bismuth trihalides | BiX₃ (X=Cl, Br, I) |
| Citric Acid | C₆H₈O₇ |
| Decabromodiphenyl ether | C₁₂Br₁₀O |
| Dibutyltin (B87310) dilaurate | C₃₂H₆₄O₄Sn |
| Diphenylmethane di-isocyanate | MDI |
| Ethylene Glycol | C₂H₆O₂ |
| N,N-dimethylformamide | DMF |
| Pentaerythritol phosphate (B84403) melamine (B1676169) salt | PPMS |
| Polyethylene glycol | PEG |
| Stannous octoate | C₁₆H₃₀O₄Sn |
Synthesis of Bismuth Sulfide (B99878) Nanomaterials
This compound serves as a key precursor in the synthesis of highly crystalline bismuth sulfide (Bi₂S₃) nanomaterials. dtic.milresearchgate.netresearchgate.net Researchers have successfully utilized a high-temperature, organic solution-phase method to produce these advanced materials. dtic.milresearchgate.net This process involves a co-precipitation reaction between this compound as the bismuth source and thioacetamide (B46855) as the sulfur source. dtic.milresearchgate.netresearchgate.net
The morphology, including the size and aspect ratio of the resulting bismuth sulfide nanostructures, can be precisely controlled by adjusting key reaction parameters. These parameters include the reaction time, temperature, the ratio of the bismuth and sulfur precursors, and the use of various organic capping agents. dtic.mil This method has proven effective in synthesizing bismuth sulfide nanorods and other unique nanoparticle morphologies. dtic.milresearchgate.net
| Parameter | Role in Synthesis | Controllable Outcome |
|---|---|---|
| Bismuth Precursor | Provides the bismuth source for the nanomaterial. | Fundamental component of the final Bi₂S₃ structure. |
| Sulfur Precursor | Provides the sulfur source for the nanomaterial. | Reacts with the bismuth precursor to form Bi₂S₃. |
| Reaction Temperature | Influences the rate of precursor decomposition and crystal growth. | Affects the size and crystallinity of the nanoparticles. dtic.mil |
| Reaction Time | Determines the duration of crystal growth. | Impacts the final size and aspect ratio of the nanostructures. dtic.mil |
| Organic Capping Ligands | Stabilize nanoparticles and control growth direction. | Determines the final morphology (e.g., nanorods, nanobeads). dtic.mil |
Role in Coatings and Paints Formulation
In the formulation of coatings and paints, particularly those based on alkyd resins, this compound functions as a critical additive. americanelements.com It is primarily recognized for its role as a catalyst that accelerates the drying process of the paint film. patchamltd.compatchamltd.com This catalytic action is essential for transforming the liquid paint into a solid, durable coating. google.com
Drying Agent in Alkyd Resins and Paints
This compound, also known as bismuth octoate, is classified as a siccative, or drying agent, in the coatings industry. americanelements.com Specifically, it functions as a "secondary" or "through drier." patchamltd.compatchamltd.comscribd.com Unlike primary driers (e.g., cobalt-based) which mainly act on the surface of the paint film, through driers like this compound promote a more uniform drying throughout the entire depth of the film. patchamltd.compatchamltd.com This action helps to prevent surface wrinkling and ensures the development of a hard, thoroughly cured coating. comarchemicals.com
The mechanism of action for driers in alkyd paints involves catalyzing the autoxidation process of the unsaturated fatty acid chains within the alkyd resin. google.comresearchgate.net This process, which involves the uptake of atmospheric oxygen, leads to the formation of cross-links between the polymer chains, resulting in the hardening of the paint film. researchgate.net Bismuth driers are often used in combination with primary and auxiliary driers to achieve a balanced drying profile. patchamltd.comcomarchemicals.com They are considered an effective and less toxic replacement for lead-based driers and have shown good performance in challenging conditions, such as low temperatures and high humidity. comarchemicals.com
| Drier Classification | Primary Function | Examples | Role of Bismuth |
|---|---|---|---|
| Primary (Top) Driers | Act as primary oxidation catalysts at the film surface. patchamltd.compatchamltd.com | Cobalt, Manganese, Cerium patchamltd.compatchamltd.com | Works in conjunction with primary driers for balanced drying. patchamltd.com |
| Secondary (Through) Driers | Promote uniform drying throughout the entire film depth. patchamltd.compatchamltd.com | Lead, Zirconium, Bismuth patchamltd.compatchamltd.com | Acts as a powerful through drier, ensuring complete cure. patchamltd.compatchamltd.com |
| Auxiliary Driers | Modify the action of primary and secondary driers. patchamltd.comgoogle.com | Calcium, Zinc, Barium google.comcomarchemicals.com | Can be part of a drier package to optimize overall performance. patchamltd.com |
Pigment Dispersion and Stabilization
The process of incorporating pigments into a liquid paint base involves three crucial stages: wetting, mechanical disruption (grinding), and stabilization. researchgate.netspecialchem.com Wetting involves displacing air from the pigment surface with the resin solution. specialchem.com Disruption breaks down pigment agglomerates into finer particles, and stabilization prevents these particles from reagglomerating (flocculating). researchgate.netspecialchem.com This is typically achieved using dispersing agents that adsorb onto the pigment surface. chempoint.com
While this compound is a key ingredient in pigmented coating formulations, its primary role is catalytic. google.com The formulation process typically involves dispersing the pigments in the resin, after which the bismuth catalyst is added to the mixture. google.com Some auxiliary driers, such as calcium carboxylates, are noted to assist in pigment dispersion and wetting. durachem.com However, a direct, primary function for this compound as a pigment dispersing or stabilizing agent is not extensively documented, with its main contribution being the catalysis of the film curing reaction after the pigment has been dispersed.
Advanced Characterization Methodologies for Bismuth 2 Ethylhexanoate Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of Bismuth 2-ethylhexanoate (B8288628), providing detailed insight into its atomic-level structure, bonding, and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁰⁹Bi)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and assessing the purity of Bismuth 2-ethylhexanoate. smolecule.com
¹H and ¹³C NMR: The chemical structure of the 2-ethylhexanoate ligand attached to the bismuth center can be confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov While specific spectra for this compound are not detailed in the provided research, analysis of analogous compounds like stannous 2-ethylhexanoate (Sn(Oct)₂) reveals characteristic signals for the 2-ethylhexanoate group. researchgate.net These signals, corresponding to the various proton and carbon environments within the alkyl chain and carboxyl group, allow for the verification of the ligand's integrity.
²⁰⁹Bi NMR: The direct observation of the bismuth center is possible through ²⁰⁹Bi NMR. Bismuth-209 is the only naturally occurring isotope of bismuth and is 100% abundant. huji.ac.il However, it is a quadrupolar nucleus (spin I = 9/2), which results in very broad signals, often spanning several megahertz, even in highly symmetric environments. huji.ac.ilnih.gov This broadening makes high-resolution NMR challenging. huji.ac.il Consequently, high-resolution ²⁰⁹Bi NMR has been successfully applied to a limited number of species, such as Bi³⁺ and [BiF₆]⁻. huji.ac.il The application of solid-state NMR techniques at ultrahigh magnetic fields (e.g., 21.1 T) can significantly reduce the breadth of these quadrupolar-dominated spectra, enabling the extraction of valuable structural parameters. nih.gov The sensitivity of ²⁰⁹Bi NMR parameters to the local bismuth environment makes it a potentially useful tool for characterizing Bi-containing materials. nih.gov
Table 1: Key NMR Nuclei for this compound Characterization
| Nucleus | Spin | Natural Abundance (%) | Typical Application | Challenges |
|---|---|---|---|---|
| ¹H | 1/2 | 99.98 | Elucidation of the organic ligand (2-ethylhexanoate) structure. | - |
| ¹³C | 1/2 | 1.1 | Confirmation of the carbon backbone of the ligand. | Low natural abundance requires more scans. |
Infrared (IR) and Raman Spectroscopy for Ligand Vibrations
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide critical information about the functional groups and bonding within this compound, particularly concerning the coordination of the carboxylate ligand to the bismuth atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the structural integrity of the compound. smolecule.com A key diagnostic feature is the characteristic carbonyl (C=O) stretching frequency of the carboxylate groups, which typically appears in the range of 1580-1620 cm⁻¹. smolecule.com The position and shape of this band can indicate the coordination mode of the carboxylate ligand to the bismuth center.
Raman Spectroscopy: In related bismuth-containing materials like bismuth oxides, Raman spectroscopy helps identify vibrations involving the bismuth atom. scirp.org Peaks observed at lower wavenumbers, generally in the 120-650 cm⁻¹ range, are assigned to vibrations of the bismuth units. scirp.org Specifically, Bi-O-Bi vibrations can be identified in this region, providing insight into the metal-oxygen bonding environment within the this compound molecule. scirp.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound.
The compound has a calculated molecular weight of approximately 638.6 g/mol and a monoisotopic mass of 638.30201 Da. nih.gov These values are fundamental for MS analysis, allowing for the identification of the parent molecular ion peak.
Studies on other metal 2-ethylhexanoates using techniques like Electrospray Ionization (ESI-MS) have shown that these compounds can exist as complex mixtures of metal ion clusters of varying sizes. researchgate.net This suggests that this compound may also form aggregates or clusters that could be detected and characterized by mass spectrometry. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are well-suited for analyzing such systems, providing information on the molecular weight of the primary species and any associated clusters, as well as insights into molecular fragmentation pathways under ionization conditions.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray spectroscopy techniques are powerful for probing the electronic state and local coordination environment of the bismuth atom.
X-ray Absorption Spectroscopy (XAS): XAS is element-specific and can be applied to both crystalline and amorphous materials. unimi.it The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov
XANES: This region provides information on the oxidation state and coordination geometry of the absorbing atom. unimi.it For bismuth, analysis is typically performed at the Bi LIII-edge (13419 eV). osti.gov The position of the absorption edge and the intensity of near-edge peaks are indicative of the bismuth oxidation state; as bismuth becomes more oxidized, the edge shifts to higher energies. osti.gov
EXAFS: This region provides structural information about the local environment around the bismuth atom, such as coordination numbers, types of neighboring atoms, and interatomic distances. osti.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements present. For this compound, XPS can confirm the +3 oxidation state of the bismuth ion. researchgate.net The Bi 4f region of the spectrum shows a characteristic doublet corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components, which are separated by approximately 5.3 eV. xpsfitting.comthermofisher.com For oxidized bismuth compounds, these peaks are typically symmetric. thermofisher.com Binding energies for Bi³⁺ in compounds are observed at higher values than for metallic Bi; for instance, peaks for Bi 4f₇/₂ and Bi 4f₅/₂ in a Bi-containing compound were found at approximately 159.5 eV and 164.8 eV, respectively. arxiv.org
Table 2: Representative XPS Binding Energies for Bismuth Species
| Spectral Region | Bismuth Species | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Bi 4f₇/₂ | Bi³⁺ in Bi₂O₃/Bi₂S₃ | 158.5 - 159.5 | researchgate.netarxiv.org |
| Bi 4f₅/₂ | Bi³⁺ in Bi₂O₃/Bi₂S₃ | 163.8 - 164.8 | researchgate.netarxiv.org |
| Bi 4f₇/₂ | Bi Metal (Bi⁰) | ~157 | arxiv.org |
Diffraction and Scattering Techniques
Diffraction methods are indispensable for determining the arrangement of atoms in solid-state materials.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is the primary technique for identifying the phase and determining the crystal structure of crystalline materials. qmul.ac.uk The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystal structure.
In the context of this compound, which is often supplied as a viscous liquid, XRD analysis is contingent upon the ability to obtain a solid, crystalline sample. thermofisher.com If the compound can be crystallized, XRD would provide definitive information on its solid-state structure, including unit cell parameters, space group, and the precise arrangement of the bismuth atoms and 2-ethylhexanoate ligands in the crystal lattice. Analysis of XRD patterns of elemental bismuth shows a rhombohedral crystal structure, demonstrating the utility of the technique for bismuth-containing materials. qmul.ac.uk Advanced analysis using methods like Rietveld refinement can be used to extract detailed structural parameters from the powder diffraction data. imim.pl
Small-Angle X-ray Scattering (SAXS) for Solution and Nanoparticle Studies
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials, typically in the size range of 1 to 300 nanometers. azom.comuni-bayreuth.deptb.de It is particularly well-suited for the analysis of nanoparticles and macromolecules in solution, providing statistically relevant information over a large sample volume, which complements local information obtained from microscopy techniques. azom.com When this compound is used as a precursor in the synthesis of bismuth-containing nanoparticles, SAXS is an essential tool for characterizing the resulting particulate systems in their native environment. nih.gov
The technique involves directing a monochromatic X-ray beam at a sample and measuring the intensity of the scattered electrons at very small angles (typically < 5°). The resulting scattering pattern contains information about the size, shape, size distribution, and organization of the scattering objects. nih.govosti.gov For nanoparticle systems derived from this compound, SAXS analysis can elucidate key parameters:
Particle Size and Size Distribution: By analyzing the scattering curve, researchers can determine the average particle size and the breadth of the size distribution within the sample. ptb.denih.gov This is crucial for controlling the properties of the final material, as nanoparticle performance is highly dependent on size. azom.com
Particle Shape: The shape of the scattering curve at higher scattering angles can be modeled to determine the morphology of the nanoparticles, such as spherical, rod-like, or platelet shapes. nih.gov
State of Agglomeration: SAXS can distinguish between well-dispersed primary nanoparticles and agglomerated or aggregated clusters. azom.com This is vital for applications where nanoparticle dispersion is critical.
In-Situ Monitoring: A key advantage of SAXS is its ability to perform real-time measurements, allowing for the in-situ monitoring of nanoparticle formation and growth from precursors like this compound. nih.govosti.gov
By applying mathematical models to the scattering data, a comprehensive structural picture of the nanoparticle system can be developed without the need for extensive sample preparation or drying, which might alter the material's structure. azom.com
Thermal Analysis Methods
Thermal analysis techniques are fundamental in characterizing the properties of materials by measuring changes in their physical properties as a function of temperature. For systems involving this compound, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into thermal stability, decomposition behavior, and phase transitions.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. nih.gov This technique is instrumental in determining the thermal stability and decomposition profile of this compound. The analysis reveals the temperatures at which the compound degrades and the mass of volatile components lost at each stage.
In the thermal decomposition of this compound, TGA shows distinct weight loss events corresponding to the sequential elimination of the 2-ethylhexanoate ligands. researchgate.net A study on the metallo-organic decomposition of this compound (referred to as Bi(hex)₃) identified a multi-step degradation process when heated under a nitrogen atmosphere. nih.govresearchgate.net The decomposition begins with the simultaneous loss of two ligands, followed by the elimination of the third ligand at a higher temperature, ultimately yielding a bismuth oxide residue. researchgate.net
The key decomposition stages and associated mass losses are summarized in the table below.
| Temperature Range (°C) | Weight Loss Event | Observed Weight Loss (%) | Theoretical Weight Loss (%) |
| 125–290 | Elimination of two 2-ethylhexanoate ligands | 38.5% | 40.0% (2 x 20.0%) |
| 290–350 | Elimination of the third 2-ethylhexanoate ligand | 19.6% | 20.0% |
| > 500 | Completion of decomposition | - | - |
Data sourced from a study on Bismuth vanadate (B1173111) synthesis by metallo-organic decomposition. researchgate.net
The temperature at which the maximum rate of decomposition occurs can be determined from the peak of the differential TGA (DTGA) curve. nih.gov Such data is crucial for establishing the pyrolysis conditions required when this compound is used as a precursor in the synthesis of mixed-oxide materials. researchgate.net
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. medcraveonline.com It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. medcraveonline.commdpi.comresearchgate.net While this compound is a liquid at room temperature, DSC is highly relevant for characterizing the thermal properties of materials, such as polymers, synthesized using this compound as a catalyst. nih.gov
In the context of ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone, this compound is an effective catalyst. nih.gov DSC analysis of the resulting polyesters reveals key thermal properties that define their potential applications. nih.gov
Glass Transition Temperature (T₉): DSC identifies the T₉, the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step change in the heat flow signal. nih.gov
Melting Temperature (Tₘ): For semi-crystalline polymers, DSC detects the melting point as an endothermic peak, where the crystalline domains transition to a disordered liquid state. nih.gov
Crystallization Temperature (Tₑ): Upon cooling from the melt, the temperature at which crystallization occurs is seen as an exothermic peak. A "cold crystallization" peak can also be observed upon heating an amorphous polymer above its T₉. nih.gov
The data obtained from DSC thermograms allows for the determination of the degree of crystallinity and the processing window for these polymers. nih.gov
| Polymer (Synthesized with this compound catalyst) | Glass Transition (T₉) (°C) | Melting Peak (Tₘ) (°C) | Cold Crystallization (Tₑ) (°C) |
| Poly(L-lactide) (PLA) | 58.9 | 170.2 | 118.5 |
| Poly(ε-caprolactone) (PCL) | -62.4 | 59.8 | - |
| Poly(L-lactide-co-ε-caprolactone) (PLACL) | -8.1 | - | - |
Exemplary data from the characterization of polyesters synthesized via ROP. nih.gov
Microscopic and Imaging Techniques for Morphological Studies
Microscopy techniques are indispensable for the direct visualization of material morphology, providing information on size, shape, and surface features at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for high-resolution imaging of materials. researchgate.net
Scanning Electron Microscopy (SEM) provides information about the surface morphology and topography of a sample. researchgate.netbeilstein-journals.org An electron beam is scanned across the sample's surface, and detectors collect secondary or backscattered electrons to form an image. When this compound is used to synthesize powders or films, SEM is used to examine features like particle shape, size distribution, degree of agglomeration, and surface texture. researchgate.net For instance, in the synthesis of bismuth oxide from a bismuth-containing precursor, SEM can reveal the transformation of the material's morphology, such as from briquette-like shapes to coral reef-like structures composed of agglomerated smaller particles. researchgate.net
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and provides detailed internal structural information. nih.govazonano.com A broad beam of electrons is passed through an ultrathin sample, and the transmitted electrons are focused to form an image. youtube.com TEM is essential for characterizing nanoparticles derived from this compound precursors. researchgate.net It can reveal:
Precise particle size and shape. researchgate.net
Crystallinity and lattice structure, with selected area electron diffraction (SAED) patterns distinguishing between crystalline and amorphous materials. azonano.comresearchgate.net
The presence of crystal defects or stacking faults. youtube.com
The core-shell structure in composite nanoparticles.
TEM images of bismuth nanoparticles, for example, can show spherical shapes and provide size measurements at the nanometer scale, while SAED patterns confirm their crystalline nature. researchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a surface. wisc.eduwiley.com An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser, allowing for the generation of an image with sub-nanometer vertical resolution. wisc.edu
AFM is particularly useful for studying films and surfaces of materials synthesized using this compound. Key applications include:
Surface Roughness Characterization: AFM provides quantitative data on the surface roughness of thin films or coatings. case.edu
Morphological Studies: It can visualize the growth and morphology of crystals or deposited films at the nanoscale. For instance, in-situ AFM can be used to monitor the electrochemical deposition of bismuth films, observing the initiation of film growth and the structure of the deposited features directly in solution. mdpi.com
Phase Imaging: In addition to topography, AFM can map variations in surface properties like adhesion and elasticity, which can help distinguish different components in a composite material. wiley.com
In studies of mechanocomposites containing bismuth, AFM has been used to visualize the topography of powder particles and observe the surface morphology of alloys after mixing, revealing features like the layered spiral growth of intermetallic phases. sibran.ru
Theoretical and Computational Investigations of Bismuth 2 Ethylhexanoate
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reaction mechanisms involving bismuth carboxylates. These computations provide a foundational understanding of how these molecules function, especially in catalytic applications like polyurethane formation.
Theoretical studies have confirmed that bismuth carboxylates are effective catalysts for the formation of urethanes from both aliphatic and aromatic isocyanates. rsc.org DFT calculations have quantified this catalytic effect, showing that bismuth compounds can accelerate the urethane (B1682113) reaction by a factor of 10⁴ to 10⁵ compared to the uncatalyzed reaction. rsc.org
The mechanism of the bismuth-catalyzed urethane reaction has been elucidated in detail using quantum chemical calculations, which helps pave the way for rational catalyst design. rsc.orgrsc.org For instance, computations on model systems like bismuth pivalate reveal that the reaction follows complex kinetics. rsc.org Furthermore, DFT calculations have shown that cyclic, tetrameric clusters of bismuth tricarboxylates can be thermodynamically favorable species in solution, which may play a role in the catalytic cycle. rsc.org
The stereochemical activity of the Bi(III) ion's 6s² lone pair of electrons is a key feature that influences its coordination geometry and reactivity. nih.gov This lone pair can create a structural gap in the coordination sphere, leading to distorted geometries and influencing the bond lengths and angles around the bismuth center. nih.gov DFT calculations are essential for accurately modeling these effects and understanding how the electronic structure dictates the catalyst's interaction with substrates. nih.gov
Table 1: Summary of DFT Insights into Bismuth Carboxylate Catalysis
| Computational Finding | Implication for Reactivity | Reference |
|---|---|---|
| Reaction acceleration by a factor of 10⁴ to 10⁵ | Quantifies the high catalytic efficiency of bismuth carboxylates in urethane formation. | rsc.org |
| Thermodynamic stability of tetrameric clusters | Suggests that aggregates may be the active catalytic species or catalyst reservoirs. | rsc.org |
| Elucidation of the catalytic mechanism | Provides a step-by-step molecular view of the reaction, enabling rational catalyst improvement. | rsc.orgrsc.org |
| Modeling of the stereochemically active lone pair | Explains the flexible and often distorted coordination geometries that influence substrate binding. | nih.gov |
Molecular Dynamics Simulations of Bismuth 2-ethylhexanoate (B8288628) Interactions
While specific molecular dynamics (MD) simulations focusing exclusively on Bismuth 2-ethylhexanoate are not widely documented in the literature, MD simulations of the bismuth(III) ion in aqueous solution provide valuable insights into its fundamental interaction dynamics. These studies can serve as a model for understanding the behavior of the bismuth center in this compound in solution.
An ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulation of the Bi(III) ion in water has been performed to determine its hydration structure and dynamics. nih.gov The results from a 10-picosecond sampling revealed key characteristics of the bismuth ion's immediate environment. nih.gov
Key findings from the simulation include:
Coordination Number: The Bi(III) ion is predominantly 9-fold coordinated by water molecules in its first hydration shell. nih.gov
Bi-O Distance: The maximum probability for the Bismuth-Oxygen (B8504807) distance in the first shell is 2.51 Å. nih.gov
Coordination Geometry: The geometry of the hydrated Bi(III) ion is intermediate between a tricapped trigonal prism and a capped square antiprism. nih.gov
Ligand Exchange: The simulation observed 11 instances of water molecules exchanging between the first and second hydration shells, indicating that the coordination sphere is dynamic. The exchanges showed associative, dissociative, and interchange characteristics. nih.gov
These findings highlight the dynamic nature of the coordination sphere around the bismuth ion. For this compound, MD simulations could similarly be used to explore its aggregation behavior in non-polar solvents, the flexibility of the ethylhexanoate chains, and the interaction of the complex with reactants like polyols and isocyanates, providing a dynamic picture of the catalytic system.
Computational Modeling of Catalytic Transition States
A critical application of computational chemistry in catalysis is the modeling of transition states to understand reaction barriers and identify rate-limiting steps. For bismuth carboxylate catalysts, this has been successfully applied to the urethane formation reaction.
Theoretical studies have identified the turnover-limiting step in the catalytic cycle. rsc.org The proposed mechanism involves the initial reaction of the bismuth catalyst with an alcohol to form a bismuth alkoxide intermediate. The key, rate-determining step is the subsequent migratory insertion of the isocyanate into the Bismuth-Oxygen bond of this alkoxy ligand, which ultimately forms the urethane product. rsc.org
Computational modeling of this transition state provides crucial information about the energy barrier of the reaction and how the structure of the catalyst influences this barrier. This approach allows researchers to investigate how changes to the carboxylate ligand or the coordination environment of the bismuth atom might stabilize or destabilize the transition state, thereby increasing or decreasing the catalytic rate.
Recent research has also highlighted the ability of bismuth to mimic the behavior of transition metals in catalytic cycles, participating in steps like oxidative addition and reductive elimination. chemistryviews.org Computational studies are vital in exploring these novel reactivity modes, mapping out the potential energy surfaces, and characterizing the elusive transition states and intermediates involved. nih.govchemrxiv.org
Table 2: Computationally Modeled Steps in Bismuth-Catalyzed Urethane Formation
| Catalytic Step | Description | Significance | Reference |
|---|---|---|---|
| Formation of Bismuth Alkoxide | The alcohol substrate reacts with the bismuth carboxylate catalyst. | Generates the active intermediate for isocyanate insertion. | rsc.org |
| Migratory Insertion (Transition State) | The isocyanate inserts into the Bi-O bond of the alkoxide intermediate. | This is the turnover-limiting step of the catalytic cycle. | rsc.org |
| Product Release | The urethane product is formed and dissociates from the bismuth center. | Regenerates the catalyst for the next cycle. | rsc.org |
Structure-Activity Relationship Prediction via Computational Methods
Computational methods are increasingly used to establish and predict structure-activity relationships (SAR), guiding the design of more efficient catalysts. For bismuth catalysts, computational studies help to rationalize experimentally observed trends and predict the performance of new catalyst designs.
One example of an observed SAR is in the catalytic activity of different bismuth carboxylates for urethane formation. Experimental results have shown that catalytic activity increases with the steric bulk of the carboxylate ligands. rsc.org Computational modeling can explain this trend by analyzing how the ligand's size and shape affect the geometry of the active site and the energy of the catalytic transition state.
More broadly, computational studies on other types of bismuth catalysts demonstrate a clear link between the coordination environment and catalytic selectivity. For instance, in the CO₂ reduction reaction catalyzed by bismuth single-atom catalysts, computational and experimental work has shown that the immediate coordination sphere of the bismuth atom dictates the reaction outcome. digitellinc.com
Oxygen-coordinated bismuth atoms preferentially produce formic acid. digitellinc.com
Nitrogen-coordinated bismuth atoms yield carbon monoxide. digitellinc.com
This powerful example illustrates how computational methods can elucidate the precise structural features that control catalytic function. By understanding these relationships, it becomes possible to computationally screen new ligand designs for this compound or other carboxylates to tune their activity and selectivity for specific applications, such as favoring the gelling reaction (isocyanate-polyol) over the blowing reaction (isocyanate-water) in polyurethane synthesis. researchgate.net
Future Directions and Emerging Research Avenues for Bismuth 2 Ethylhexanoate
Bismuth 2-ethylhexanoate (B8288628), a versatile organometallic compound, is poised for significant advancements beyond its traditional roles. As industries increasingly seek high-performance, non-toxic, and sustainable materials, research is focusing on unlocking the full potential of this bismuth carboxylate. Emerging research avenues are exploring novel derivatives, hybrid systems, new technological applications, greener manufacturing processes, and sophisticated analytical methods to deepen the understanding and expand the utility of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
